molecular formula C6H5O5S- B1258794 Hydroquinone sulfate

Hydroquinone sulfate

Cat. No. B1258794
M. Wt: 189.17 g/mol
InChI Key: FPXPQMOQWJZYBL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinol sulfate(1-) is an organosulfonate oxoanion that is the conjugate base of quinol sulfate, obtained by deprotonation of the sulfo group;  major species at pH 7.3. It has a role as a marine xenobiotic metabolite. It is a conjugate base of a quinol sulfate.

Scientific Research Applications

Application in Cosmetics and Dermatology

Hydroquinone is widely used in cosmetics, particularly as a skin bleaching agent. It functions as an antioxidant, fragrance, reducing agent, or polymerization inhibitor in cosmetic products. Notably, hydroquinone is absorbed dermally and is excreted primarily as glucuronide or sulfate conjugates. It has been deemed safe at concentrations ≤1% in hair dyes and for use in nail adhesives, but is not recommended for other leave-on cosmetics (Andersen et al., 2010).

Dermatological Research

Hydroquinone is also employed in dermatological treatments for hyperpigmented conditions, although its use can lead to skin irritation. Its interaction with other compounds, such as retinoic acid, and its impact on skin irritation and modulation of cornified envelope-associated proteins have been studied, revealing an inverse expression pattern in response to hydroquinone and retinoic acid (Cheong et al., 2014).

Catalase Enzyme Activity Measurement

Hydroquinone sulfate, combined with anilinium sulfate and ammonium molybdate, is utilized in a novel spectrophotometric method for assessing catalase enzyme activity in biological tissues. This method measures the reaction between the hydroquinone compound and unreacted hydrogen peroxide, producing a purple compound that is useful for scientific research and routine health applications (Hamza & Hadwan, 2019, 2020).

Use in Anti-Cancer Research

In the field of oncology, hydroquinone has shown potential anti-cancer activities. Studies indicate that hydroquinone can significantly induce the death of various cancer cells and suppress angiogenesis, suggesting its potential development as an anti-cancer drug (Byeon et al., 2018).

Corrosion and Hydrogen Absorption Inhibition

Research has explored the use of hydroquinone derivatives as inhibitors of microbiological corrosion and hydrogen absorption by steel in water salt media. These studies have demonstrated the protective action of hydroquinone compounds against corrosion and hydrogen absorption, which is significant in industrial applications (Teryusheva et al., 2011).

properties

IUPAC Name

(4-hydroxyphenyl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4,7H,(H,8,9,10)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXPQMOQWJZYBL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5O5S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroquinone sulfate
Reactant of Route 2
Hydroquinone sulfate
Reactant of Route 3
Hydroquinone sulfate
Reactant of Route 4
Hydroquinone sulfate
Reactant of Route 5
Hydroquinone sulfate
Reactant of Route 6
Reactant of Route 6
Hydroquinone sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.